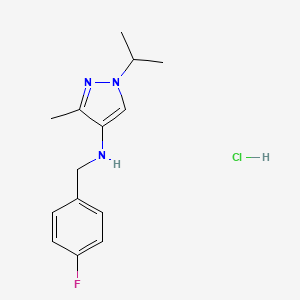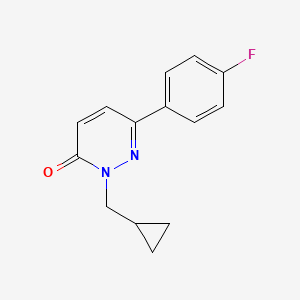![molecular formula C13H19N5O2S B15114148 N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide](/img/structure/B15114148.png)
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a selective inhibitor of various kinases, making it a valuable candidate for therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine derivatives.
Methylation and Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It shows promise as a therapeutic agent, particularly as a kinase inhibitor in cancer treatment.
Mechanism of Action
The mechanism of action of N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting signaling pathways that are crucial for cell proliferation and survival. This makes it particularly effective in targeting cancer cells, which often exhibit dysregulated kinase activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors but differ in their functional groups and pharmacokinetic properties.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have similar core structures but include halogen atoms, which can enhance their potency and selectivity.
Uniqueness
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer high selectivity and potency as a kinase inhibitor. This makes it a valuable candidate for further development in therapeutic applications .
Properties
Molecular Formula |
C13H19N5O2S |
|---|---|
Molecular Weight |
309.39 g/mol |
IUPAC Name |
N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C13H19N5O2S/c1-17(21(2,19)20)10-4-3-7-18(8-10)13-11-5-6-14-12(11)15-9-16-13/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,14,15,16) |
InChI Key |
DLDDNKLHHGLJAN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15114079.png)
![2-{4-[3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl}pyridine-4-carbonitrile](/img/structure/B15114086.png)
![5-Bromo-3-fluoro-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine](/img/structure/B15114087.png)


![2-(4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B15114103.png)
![1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B15114107.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B15114111.png)

![1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B15114121.png)
![N-tert-butyl-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide](/img/structure/B15114132.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114136.png)
![4-cyclopropyl-3-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15114145.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15114151.png)
